molecular formula C19H21N5OS B5691319 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine

Cat. No. B5691319
M. Wt: 367.5 g/mol
InChI Key: PPXZYIWNYYILNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Mechanism of Action

The exact mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine is not fully understood, but it is thought to act as a mitochondrial toxin. This compound is metabolized by monoamine oxidase-B (MAO-B) to form MPP+, which is then taken up by dopaminergic neurons and causes mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the depletion of dopamine in the brain, the induction of oxidative stress, and the activation of glial cells. These effects make this compound a valuable tool for studying the mechanisms underlying Parkinson's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine in lab experiments is its ability to induce Parkinson's-like symptoms in animals, allowing researchers to study the disease and develop potential treatments. However, this compound also has some limitations, including its toxicity and the potential for it to cause side effects in animals.

Future Directions

There are several potential future directions for research involving 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine. One area of focus is the development of new treatments for Parkinson's disease and other neurological disorders based on the mechanisms underlying this compound toxicity. Another area of focus is the development of new animal models for studying these diseases, using this compound as a tool for inducing Parkinson's-like symptoms. Additionally, researchers may continue to explore the biochemical and physiological effects of this compound, in order to better understand its mechanisms of action and potential applications in scientific research.

Synthesis Methods

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine can be synthesized using a variety of methods, including the reaction of 4-(1H-pyrazol-3-yl)benzoic acid with 2-methyl-1,3-thiazole-4-carboxaldehyde, followed by the addition of piperazine. Other methods include the reaction of 4-(1H-pyrazol-3-yl)benzoyl chloride with 2-methyl-1,3-thiazole-4-carboxamide, followed by the addition of piperazine.

Scientific Research Applications

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is in the study of Parkinson's disease. This compound has been shown to cause Parkinson's-like symptoms in animals, making it a valuable tool for studying the disease and developing potential treatments.

properties

IUPAC Name

[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-14-21-17(13-26-14)12-23-8-10-24(11-9-23)19(25)16-4-2-15(3-5-16)18-6-7-20-22-18/h2-7,13H,8-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXZYIWNYYILNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.